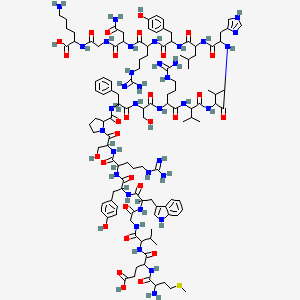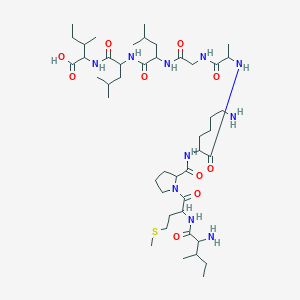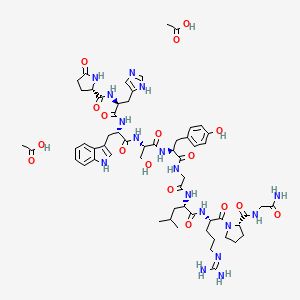
L-gamma-glutamyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-γ-Glutamyl-D-glutamic acid is a poly(γ-glutamic acid) of clusters of D- and D-glutamic acid repeating units in a linear chain.
Applications De Recherche Scientifique
Microbial Synthesis and Biopolymer Applications
L-gamma-glutamyl-L-glutamic acid, as part of poly-γ-glutamic acid (γ-PGA), is significant in microbial synthesis and biopolymer applications. γ-PGA, a biopolymer composed of glutamic acid units, is produced by some bacteria from renewable biomass. Due to its biodegradable, non-toxic, and non-immunogenic properties, γ-PGA finds extensive use in the food, medical, and wastewater industries. Microbial biosynthesis and the molecular mechanisms of γ-PGA production are subjects of detailed research, with genetic engineering and process optimization being key strategies for enhancing its production and tailoring its molecular and enantiomeric properties (Luo et al., 2016).
Role in Neural and Gastrointestinal Functions
Gamma-aminobutyric acid (GABA) and L-glutamic acid are essential neurotransmitters in the enteric interneurons. They play a crucial role in modulating gastric motility and mucosal functions by targeting GABA receptors or glutamate receptors. These neurotransmitters are also involved in hormonal and paracrine signaling, indicating potential new target sites for drug development (Tsai, 2005).
Enzymatic Role and Molecular Structure
Gamma-glutamyltranspeptidase (GGT), an enzyme involved in the hydrolysis of gamma-glutamyl compounds and the transfer of the gamma-glutamyl group, plays a key role in glutathione metabolism. The crystal structure of GGT from Escherichia coli and its interaction with glutathione and L-glutamate provides insights into its function and the molecular recognition of the gamma-glutamyl moiety (Okada et al., 2006).
Genetic and Metabolic Engineering for Microbial Production
Genetic and metabolic engineering strategies have been explored to enhance the microbial production of γ-PGA. This involves modifying its biosynthesis pathway, increasing the production of its precursor glutamic acid, and minimizing losses to competing byproducts. These approaches show promise in developing functional foods and other products enriched in glutamic acid and γ-PGA (Cao et al., 2018).
Pharmaceutical and Biomedical Applications
Amphiphilic poly(gamma-glutamic acid) (γ-PGA), modified with L-phenylalanine ethylester (L-PAE) side chains, forms monodispersed nanoparticles in water, which can be controlled in size. The enzymatic degradation of these γ-PGA nanoparticles by gamma-glutamyl transpeptidase (γ-GTP) is studied for potential applications in drug delivery and other biomedical uses (Akagi et al., 2005).
Propriétés
IUPAC Name |
2-[(4-amino-4-carboxybutanoyl)amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQDWQKWSLFFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








